molecular formula C15H22N2 B12869991 3-Ethyl-2-((4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole

3-Ethyl-2-((4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole

Cat. No.: B12869991
M. Wt: 230.35 g/mol
InChI Key: OWAOYCGYAZESJN-UHFFFAOYSA-N
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Description

3-Ethyl-2-((4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole (CAS 763885-46-7) is a bicyclic pyrrole derivative with a molecular formula of C₁₅H₂₂N₂ and a molecular weight of 230.35 g/mol . Its structure features two substituted pyrrole rings connected via a methylene bridge, with ethyl and methyl substituents at positions 3, 4 (on the first pyrrole) and 4, 3 (on the second pyrrole), respectively. This substitution pattern contributes to steric hindrance and electronic modulation, influencing its physicochemical and reactivity profiles.

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

3-ethyl-2-[(4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrole

InChI

InChI=1S/C15H22N2/c1-5-12-9-17-14(11(12)4)7-15-13(6-2)10(3)8-16-15/h8-9,16-17H,5-7H2,1-4H3

InChI Key

OWAOYCGYAZESJN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC(=C1C)CC2=C(C(=CN2)C)CC

Origin of Product

United States

Biological Activity

3-Ethyl-2-((4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole is a complex organic compound that belongs to the pyrrole family. Pyrrole derivatives have garnered attention for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of 3-Ethyl-2-((4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole is C15H22N2C_{15}H_{22}N_2 with a molecular weight of 230.35 g/mol. The compound features a pyrrole ring structure, which is known for its role in various biological processes.

Antibacterial Activity

Pyrrole derivatives have been extensively studied for their antibacterial properties. In a recent study, several pyrrole-based compounds were evaluated against common bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus, while others showed activity against Escherichia coli with varying effectiveness .

Table 1: Antibacterial Activity of Pyrrole Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
Compound A3.12Staphylococcus aureus
Compound B10Escherichia coli
Compound C5Mycobacterium tuberculosis

Antifungal Activity

The antifungal potential of pyrrole derivatives has also been documented. For instance, compounds derived from the pyrrole structure have shown promising results against Candida albicans, with MIC values indicating moderate to strong antifungal activity .

Table 2: Antifungal Activity Against Candida albicans

Compound NameMIC (µg/mL)
Compound D7.80
Compound E62.50

Cytotoxicity

Research has demonstrated that some pyrrole derivatives possess cytotoxic properties against various cancer cell lines. In vitro studies have shown that certain compounds can inhibit cell proliferation effectively, with IC50 values in the micromolar range (less than 10 µM). This suggests that these compounds could be further explored for their potential as anticancer agents .

Table 3: Cytotoxicity of Pyrrole Derivatives

Compound NameIC50 (µM)Cell Line
Compound F<10A549 (lung cancer)
Compound G<10HeLa (cervical cancer)

Case Studies

Several case studies have highlighted the efficacy of pyrrole derivatives in treating infections and diseases:

  • Antibacterial Efficacy : A study focused on the synthesis and evaluation of pyrrole-based compounds found that modifications to the pyrrole ring could enhance antibacterial activity significantly against resistant strains like MRSA .
  • Anticancer Potential : Another investigation into the cytotoxic effects of pyrrole derivatives revealed that specific structural modifications led to increased potency against various cancer cell lines, warranting further exploration in drug development .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs include ethyl pyrrole carboxylates and multisubstituted pyrroles (Table 1). Key differences lie in functional groups and substitution positions:

Compound Name Molecular Formula Substituents Key Structural Features Reference
Target Compound C₁₅H₂₂N₂ Ethyl, methyl, methylene-bridged pyrroles Bicyclic, electron-donating substituents
Ethyl 3-formyl-1H-pyrrole-2-carboxylate C₈H₉NO₃ Formyl, carboxylate Electron-withdrawing groups, planar
Ethyl 4-chloro-1H-pyrrole-2-carboxylate C₇H₈ClNO₂ Chloro, carboxylate Halogen substitution, polar
1H-Benzimidazole,2-heptyl-6-methyl- C₁₅H₂₂N₂ Heptyl, methyl, benzimidazole core Fused aromatic system, bulky alkyl chain

Key Observations :

  • The target compound’s bicyclic structure enhances rigidity compared to monocyclic analogs like ethyl carboxylates .
  • Ethyl/methyl substituents increase hydrophobicity relative to polar derivatives (e.g., carboxylates or chlorinated pyrroles) .

Physicochemical Properties

Substituents significantly impact solubility, melting points, and stability:

Property Target Compound Ethyl 3-formyl-pyrrole-2-carboxylate Ethyl 4-chloro-pyrrole-2-carboxylate
Molecular Weight 230.35 g/mol 167.16 g/mol 173.60 g/mol
Polarity Low (alkyl substituents) High (carboxylate/formyl) Moderate (chloro)
Solubility Likely lipophilic Soluble in polar solvents (e.g., DCM) Moderate in ethanol/DCM
Thermal Stability High (rigid structure) Moderate (labile formyl group) High (stable chloro substituent)

Insights :

  • The target’s lipophilicity contrasts with hydrophilic carboxylates, suggesting divergent applications (e.g., membrane permeability in drug design vs. solubility for synthetic intermediates) .
  • Thermal stability is enhanced by the bicyclic framework compared to formyl-containing analogs .

Reactivity Comparison :

  • Electrophilic Substitution : Ethyl/methyl groups activate the pyrrole ring toward electrophiles (e.g., nitration), whereas carboxylates deactivate the ring .
  • Oxidation Sensitivity : The target compound’s alkyl substituents resist oxidation better than formyl- or vinyl-substituted pyrroles .

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